3-cyclopropyl-6-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)pyridazine
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Overview
Description
The compound “3-cyclopropyl-6-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)pyridazine” is a complex organic molecule that contains several functional groups including a pyrazole ring, a piperazine ring, and a pyridazine ring . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces it experiences .Scientific Research Applications
Synthesis of Bioactive Compounds
- Sulfonamide and amide derivatives containing piperazine and imidazo[1,2-b]pyridazine moieties show promise in antimicrobial activity, including antifungal and antimalarial properties. These compounds are synthesized by reacting 6-chloro-2-substituted aryl(imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by reaction with alkyl acid chloride or sulfonyl chloride (Bhatt, Kant, & Singh, 2016).
Antimicrobial Properties
- Novel heterocyclic compounds containing a sulfonamido moiety were synthesized and tested for their antibacterial activities, showing potential as antibacterial agents. These include derivatives of pyran, pyridine, and pyridazine (Azab, Youssef, & El-Bordany, 2013).
Antitrypanosomal Activity
- Nitrofurfural hydrazones of heterocycles such as pyrazolo[1,5-alpha]pyrimidines were evaluated for their in vitro and in vivo activity against Trypanosoma cruzi, uncovering notable structure-activity relationships (Novinsion, Bhooshan, Okabe, Revankar, Robins, Senga, & Wilson, 1976).
Antibacterial and Biofilm Inhibition
- Compounds such as 1,4-bis[(2-(1H-pyrazolyl)benzofuran-5-yl)methyl]piperazines showed promising antibacterial and biofilm inhibition activities against various bacterial strains, including MRSA and VRE (Mekky & Sanad, 2020).
Hypoglycemic Activity
- Substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines demonstrated affinity for adrenergic receptors and showed hypoglycemic effects in insulin-resistant mice, indicating potential use in diabetes treatment (Meurer, Tolman, Chapin, Saperstein, Vicario, Zrada, & Maccoss, 1992).
Antimicrobial Activity of Pyridazine Derivatives
- Pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines showed antimicrobial activity, highlighting the potential of pyridazine derivatives in developing new antimicrobial agents (El-Mariah, Hosny, & Deeb, 2006).
Dihydrofolate Reductase Inhibition
- Pyrazole analogues, including hydrazones and pyrazolo[4,3-c]-pyridazines, demonstrated inhibitory activity against dihydrofolate reductase (DHFR), which is significant for antimicrobial applications (Othman, Gad-Elkareem, Amr, Al-Omar, Nossier, & Elsayed, 2020).
Synthesis of Antimicrobial Agents
- New heterocyclic compounds incorporating sulfamoyl moiety were synthesized and tested for antimicrobial activity, highlighting their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Safety and Hazards
Properties
IUPAC Name |
3-cyclopropyl-6-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-19-11-13(10-16-19)24(22,23)21-8-6-20(7-9-21)15-5-4-14(17-18-15)12-2-3-12/h4-5,10-12H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWWOZJUKGTOKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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